4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol under reflux conditions for 18 hours . The reaction mixture is then cooled, filtered, and recrystallized from ethanol to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and microwave irradiation, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyrimidine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other molecular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit CDK2 inhibitory activity.
Uniqueness
4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
53645-59-3 |
---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
4-ethyl-1-methyl-4,7-dihydropyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H12N4/c1-3-7-6-4-11-12(2)8(6)10-5-9-7/h4-5,7H,3H2,1-2H3,(H,9,10) |
InChI Key |
XSCAEPLRGCCYFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(NC=N1)N(N=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.